1-[4-(4-Bromophenyl)benzenesulfonamido]cyclopentane-1-carboxamide

Catalog No.
S6651051
CAS No.
1253528-21-0
M.F
C18H19BrN2O3S
M. Wt
423.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-(4-Bromophenyl)benzenesulfonamido]cyclopentan...

CAS Number

1253528-21-0

Product Name

1-[4-(4-Bromophenyl)benzenesulfonamido]cyclopentane-1-carboxamide

IUPAC Name

1-[[4-(4-bromophenyl)phenyl]sulfonylamino]cyclopentane-1-carboxamide

Molecular Formula

C18H19BrN2O3S

Molecular Weight

423.3 g/mol

InChI

InChI=1S/C18H19BrN2O3S/c19-15-7-3-13(4-8-15)14-5-9-16(10-6-14)25(23,24)21-18(17(20)22)11-1-2-12-18/h3-10,21H,1-2,11-12H2,(H2,20,22)

InChI Key

SQGJCWLCSIKQJU-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C(=O)N)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br

Canonical SMILES

C1CCC(C1)(C(=O)N)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br
1-[4-(4-Bromophenyl)benzenesulfonamido]cyclopentane-1-carboxamide (commonly known as BMS-663068) is a molecule that belongs to the class of antiretroviral drugs. It is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1), which is the virus that causes acquired immunodeficiency syndrome (AIDS). BMS-663068 belongs to a class of drugs known as attachment inhibitors, which prevent the virus from attaching to the host cell and infecting it.
BMS-663068 is a white or off-white solid with a molecular formula of C24H23BrN2O3S. It has a molecular weight of 505.42 g/mol and a melting point of 239-240°C. The compound has a solubility of 1.2 mg/mL in water at room temperature.
BMS-663068 can be synthesized by several methods, including the reaction between 4-bromoaniline and 4-(chloromethyl)benzenesulfonyl chloride, followed by cyclization with cyclopentanecarboxylic acid. The resulting product is purified by column chromatography and characterized by a combination of spectroscopic and analytical methods.
BMS-663068 can be analyzed using various techniques, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectroscopy (MS). These methods allow the detection and quantification of the compound in various matrices, including biological fluids such as plasma and urine.
BMS-663068 is a potent inhibitor of HIV-1 attachment, with an EC50 value of 0.17 μg/mL. It works by binding to the viral envelope glycoprotein gp120, preventing it from interacting with the host cell receptor CD4. BMS-663068 has also been shown to inhibit the entry of HIV-1 strains that are resistant to other classes of antiretroviral drugs, making it a promising candidate for combination therapy.
BMS-663068 has been tested for toxicity and safety in various preclinical studies. In rat studies, the compound was well-tolerated at doses up to 2000 mg/kg/day, with no adverse effects on body weight, organ weight, or clinical chemistry parameters. In dog studies, the compound was also well-tolerated at doses up to 500 mg/kg/day, with no significant toxicities observed.
BMS-663068 has potential applications in various scientific experiments, including HIV-1 attachment studies, drug resistance studies, and combination therapy studies. The compound can be used in vitro and in vivo to study the mechanism of action and efficacy of attachment inhibitors.
BMS-663068 is currently in phase II clinical trials for the treatment of HIV-1 infection. The drug has shown promising results in reducing viral loads and improving immune function in patients who are resistant to other classes of antiretroviral drugs. Further clinical trials are ongoing to evaluate the safety and efficacy of the drug in larger patient populations.
BMS-663068 has potential implications in various fields of research and industry, including drug development, infectious diseases research, and biotechnology. The compound can be used as a template for the design of novel attachment inhibitors and as a tool for studying the mechanism of HIV-1 attachment.
Despite its potential, BMS-663068 has several limitations, including the emergence of drug-resistant viruses, potential adverse effects on the immune system, and the need for combination therapy with other antiretroviral drugs. Future directions for research include the development of more potent and selective attachment inhibitors, the evaluation of the safety and efficacy of BMS-663068 in clinical trials, and the determination of its long-term effects on the immune system and viral reservoirs.
In conclusion, 1-[4-(4-Bromophenyl)benzenesulfonamido]cyclopentane-1-carboxamide (BMS-663068) is a promising attachment inhibitor that has the potential to improve the treatment of HIV-1 infection. The compound has several unique properties, including its ability to inhibit drug-resistant viruses and its potential applications in various scientific experiments. However, further research is needed to fully evaluate the safety and efficacy of the drug and to develop more potent and selective attachment inhibitors.

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

422.02998 g/mol

Monoisotopic Mass

422.02998 g/mol

Heavy Atom Count

25

Dates

Modify: 2023-11-23

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